molecular formula C34H58O2 B072216 Cholesteryl heptanoate CAS No. 1182-07-6

Cholesteryl heptanoate

Cat. No. B072216
CAS RN: 1182-07-6
M. Wt: 498.8 g/mol
InChI Key: KXWDMNPRHKRGKB-DYQRUOQXSA-N
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Description

Synthesis Analysis

Cholesteryl heptanoate is synthesized through the esterification of cholesterol with heptanoic acid. The synthesis process involves the reaction of cholesterol with heptanoic acid in the presence of a catalyst or by employing condensation reactions, which are commonly used for ester synthesis in organic chemistry. Although specific studies on the synthesis of cholesteryl heptanoate are not detailed here, the general approach to synthesizing cholesteryl esters provides a foundation for understanding its production.

Molecular Structure Analysis

The molecular structure of cholesteryl heptanoate consists of a cholesteryl moiety and a heptanoate unit. The cholesteryl part contains a complex ring structure characteristic of sterols, which includes three six-membered rings and one five-membered ring, exhibiting chair and twisted-boat conformations. The heptanoate chain, being a seven-carbon fatty acid, attaches to the cholesterol molecule via an ester linkage. This molecular arrangement influences the compound's physical and chemical properties, making it suitable for forming liquid crystalline phases (Akduran, Karakurt, & Hökelek, 2021).

Chemical Reactions and Properties

Cholesteryl heptanoate undergoes typical chemical reactions associated with esters, including hydrolysis, transesterification, and reactions at the cholesterol ring. Its chemical properties are influenced by the ester linkage and the cholesterol backbone, which is prone to oxidation and radical formation. Studies on cholesteryl heptanoate, like those involving radiation damage centers, provide insights into its stability and reactivity under various conditions, including gamma irradiation, which affects its magnetic properties (Sayin et al., 2013).

Physical Properties Analysis

The physical properties of cholesteryl heptanoate, such as its phase behavior, melting point, and optical characteristics, are significantly impacted by its molecular structure. Cholesteryl esters can exist in crystalline, liquid crystalline, and liquid states, depending on the temperature and environmental conditions. The presence of the heptanoate chain affects the compound's phase transitions, enabling the formation of liquid crystalline phases that are important for biological and technological applications. Studies on related cholesteryl esters highlight the role of the fatty acid chain length and unsaturation in determining the material's physical state and behavior (Ginsburg, Atkinson, & Small, 1986).

Scientific Research Applications

  • Radiation Damage Centers in Cholesteryl Heptanoate :

    • Investigated the magnetic properties of cholesteryl heptanoate (C34H58O2) crystals exposed to gamma irradiation.
    • Found that irradiation produces radicals in the material, which could be significant for understanding radiation damage in biological systems and materials technology (U. Sayin et al., 2013).
  • Crystal Structure and Analysis :

    • Explored the crystal structure of cholesteryl heptanoate.
    • The study contributes to the understanding of the molecular organization of cholesteryl esters, which is important for biological and technological applications (N. Akduran et al., 2021).
  • Monolayers and 3D Films at the Air-Water Interface :

    • Systematic investigation of the phases of cholesteryl derivatives at the air-water interface.
    • Found that cholesteryl heptanoate forms 3D crystallites, relevant for applications in material science and biophysics (P. Viswanath & K. A. Suresh, 2004).
  • Thermotropic Liquid Crystalline Properties :

    • Investigated cholesteryl derivatives' behavior as thermotropic liquid crystals.
    • Such studies are crucial for the development of liquid crystalline materials used in displays and sensors (Jeong Seung-Yong & Ma Yung-Dae, 2006).
  • Molecular Organization and Motions in Crystalline and Liquid Crystalline Phases :

    • Studied cholesteryl esters' phases using NMR.
    • The insights from this study contribute to understanding the behavior of these compounds in biological systems and in the design of advanced materials (W. Guo & J. Hamilton, 1993).

Future Directions

The future directions of Cholesteryl heptanoate research are likely to focus on its role in cholesterol transport and metabolism. Insights into the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease (ASCVD) .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58O2/c1-7-8-9-10-14-32(35)36-27-19-21-33(5)26(23-27)15-16-28-30-18-17-29(25(4)13-11-12-24(2)3)34(30,6)22-20-31(28)33/h15,24-25,27-31H,7-14,16-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWDMNPRHKRGKB-DYQRUOQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922625
Record name Cholest-5-en-3-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl heptanoate

CAS RN

1182-07-6
Record name Cholesteryl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3-beta-yl heptanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl heptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-ene-3-beta-yl heptanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
U Sayin, C Can, E Türkkan, Ö Dereli… - … Physica Polonica A, 2013 - bibliotekanauki.pl
… properties of cholesteryl heptanoate $(C_{34}H_{58}O_2)$ which is an important cholesteryl ester in human life and new technology, the single crystals of cholesteryl heptanoate were …
Number of citations: 2 bibliotekanauki.pl
N Akduran, T Karakurt, T Hökelek - Acta Crystallographica Section E …, 2021 - scripts.iucr.org
… The HOMO is localized in the plane extending over the whole cholesteryl heptanoate ring, while the LUMO is localized on the oxygens and their surrounding atoms. The energy band …
Number of citations: 1 scripts.iucr.org
GW Gray - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… The twelve esters in Table 1, together with cholesteryl heptanoate and palmitate, have therefore been prepared, and their transition temperatures (solid-cholesteric or smectic, smectic-…
Number of citations: 147 pubs.rsc.org
EAM Amorim, JK Graham, B Spizziri, M Meyers… - Cryobiology, 2009 - Elsevier
… Torres, The effect of adding cholesteryl-heptanoate, -palmitate, -pelargonate, or -stearate loaded cyclodextrin on bull sperm cryosurvival, in: Proceeding 40th Annual Meeting of the …
Number of citations: 72 www.sciencedirect.com
P Viswanath, KA Suresh - The Journal of Physical Chemistry B, 2004 - ACS Publications
… The higher homologues cholesteryl heptanoate and cholesteryl octanoate do not form monolayers; they yield 3D crystallites at very large area per molecule. Interestingly, we found …
Number of citations: 17 pubs.acs.org
AJ Palangana, LR Evangelista, M Simöes… - Liquid …, 1993 - Taylor & Francis
… New differential scanning calorimetry measurements of the smectic Acholesteric latent heat of transition for binary mixtures of cholesteryl nonanoate (C,) and cholesteryl heptanoate (C,)…
Number of citations: 0 www.tandfonline.com
RJ Hamilton, WJA VandenHeuvel… - Biochimica et biophysica …, 1963 - Elsevier
… needed, and after several experimental trials cholesteryl valerate and cholesteryl heptanoate were … The others were determined with cholesteryl valerate and cholesteryl heptanoate as …
Number of citations: 40 www.sciencedirect.com
S Bresson, D Bormann, B Khelifa, FH Reguig… - Vibrational …, 1999 - Elsevier
… The second group is composed of the cholesteryl pentanoate (n=5), cholesteryl heptanoate (n=7), cholesteryl octanoate (n=8), cholesteryl nonanoate (n=9) and cholesteryl tridecanoate …
Number of citations: 7 www.sciencedirect.com
P Viswanath - 2003 - dspace.rri.res.in
… Cholesteryl heptanoate ChO … The esters, cholesteryl heptanoate and cholesteryl octanoate did not form stable monolayers and yielded 3D crystals. We found an interesting behavior in …
Number of citations: 0 dspace.rri.res.in
NC Shivaprakash, MMM Abdoh, Srinivasa… - … Crystals and Liquid …, 1982 - Taylor & Francis
The temperature variation of refractive indices (n o ,n e ), birefringence (Δn), density (ρ) and order parameter (S) of two cholesteric liquid crystals—cholesteryl benzoate and laurate are …
Number of citations: 15 www.tandfonline.com

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